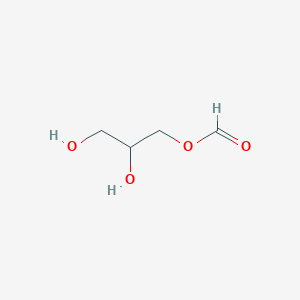

1,2,3-PROPANETRIOL, 1-FORMATE

Description

Contextualization within Glycerol (B35011) Chemistry and Derivatives Research

Glycerol (propane-1,2,3-triol) is recognized as one of the most versatile and readily available platform chemicals. researchgate.netwikipedia.org It is a simple trihydric alcohol that has become abundant primarily as a byproduct of the biodiesel production process, where triglycerides are converted to fatty acid methyl esters. nih.govresearchgate.netwikipedia.org This industrial shift has created a significant surplus of crude glycerol, spurring extensive academic and industrial research into its conversion into more valuable chemical products, a field often referred to as glycerol valorization. rsc.orgnih.gov

Glycerol's three hydroxyl groups allow for a wide range of chemical modifications, including esterification, oxidation, dehydration, and polymerization. researchgate.net Among the most common and diverse groups of its derivatives are the esters of glycerol. researchgate.net These compounds are formed by reacting glycerol with various organic or inorganic acids. researchgate.net 1,2,3-Propanetriol, 1-formate, as a monoformate ester, represents one of the simplest derivatives obtainable through esterification, providing a direct pathway for the chemical functionalization of the glycerol backbone. researchgate.net The study of such simple esters is fundamental to understanding reaction mechanisms and developing catalytic systems for more complex transformations.

Isomeric Considerations of Glycerol Formates in Academic Investigations

The structure of the glycerol molecule, which contains two primary (α-position) and one secondary (β-position) hydroxyl groups, is prochiral and gives rise to isomerism in its monosubstituted derivatives. researchgate.netwikipedia.org During esterification reactions, the relative reactivity of these hydroxyl groups determines the isomeric composition of the product mixture. Generally, the primary hydroxyl groups are more sterically accessible and thus react more readily than the secondary one. researchgate.net

However, the esterification of glycerol with formic acid presents a notable exception to this general rule. researchgate.net Research indicates that when glycerol is directly esterified with formic acid, the secondary (β) hydroxyl group exhibits greater reactivity, leading to a product mixture where glycerol 2-formate (the β-isomer) is the principal monoester. researchgate.net

1,2,3-Propanetriol, 1-formate is the α-isomer. researchgate.net Its targeted synthesis can be achieved through alternative routes, such as the reaction of glycerol α-monochlorohydrin (3-chloro-1,2-propanediol) with sodium formate (B1220265). researchgate.netlookchem.com It is also reported to be thermally unstable, decomposing during vacuum distillation at 150°C. researchgate.net Beyond the monoesters, the reaction can proceed further to yield di- and triesters, such as glycerol diformate and glycerol triformate (triformin), each with its own set of isomers. researchgate.netwikipedia.org This isomeric complexity is a critical consideration in the synthesis and purification of specific glycerol formates for research and potential applications.

Research Significance and Potential in Chemical Transformations

The research significance of 1,2,3-propanetriol, 1-formate and the broader class of glycerol formates extends beyond their direct use, focusing on their role in advanced chemical and biochemical transformations. The formate moiety, in particular, is a key C1 building block involved in various catalytic processes.

Furthermore, research has focused on the direct catalytic degradation of glycerol. nih.gov For instance, a palladium-catalyzed method for the oxidative carbon-carbon bond cleavage of glycerol has been developed, which can convert glycerol exclusively into formic acid. nih.gov Such studies are crucial for understanding the fundamental pathways of C-C bond breaking in polyols.

In the realm of biotechnology, the formate ion is a significant metabolite. Engineered strains of the yeast Saccharomyces cerevisiae have been shown to consume formate to regenerate the cofactor NADH. oup.com This process can be harnessed to increase the yield of desired fermentation products. In one study, the addition of formate to anaerobic cultures led to a quantitative increase in glycerol production, demonstrating a potential cyclic process where glycerol is converted to formate chemically, and the formate is then used to enhance the biological production of glycerol. oup.com

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl formate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-4(7)2-8-3-6/h3-5,7H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDRUCCQKHGCRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COC=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308209 | |

| Record name | 1,2,3-Propanetriol, 1-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2203-62-5 | |

| Record name | 1,2,3-Propanetriol, 1-formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2203-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1-formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, 1-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetriol, 1-formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV8Z97GZ2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Esterification Mechanisms of 1,2,3 Propanetriol, 1 Formate

Direct Esterification of Glycerol (B35011) with Formic Acid: Mechanistic and Kinetic Studies

The most straightforward method for producing 1,2,3-propanetriol, 1-formate is the direct esterification of glycerol with formic acid. This reaction involves the combination of glycerol and formic acid, often in the presence of a catalyst, to yield glycerol monoformate and water. The process is reversible, and achieving high yields of the desired monoformate requires careful control of reaction conditions to manage the equilibrium. chemistrypage.indntb.gov.ua

The reaction typically proceeds stepwise, with the initial formation of glycerol monoformate. chemistrypage.in Further esterification can lead to the production of glycerol diformate and triformate. researchgate.net The selectivity towards the mono-substituted product is a key challenge in this synthesis.

Catalysis in Glycerol Esterification for Monoformate Selectivity

Catalysts play a crucial role in enhancing the rate and selectivity of the esterification reaction. Both homogeneous and heterogeneous catalysts have been investigated for their efficacy in producing glycerol monoformate.

Homogeneous catalysts, which exist in the same phase as the reactants, have been widely studied for glycerol esterification.

Acid Catalysts: Mineral acids like sulfuric acid are effective in catalyzing the reaction. However, their use can lead to challenges in separation and potential corrosion issues.

Metal Salts: Certain metal salts, such as tin(II) chloride, have shown catalytic activity in the esterification of glycerol with formic acid. dntb.gov.ua

Transition Metal Complexes: Homogeneous catalysts based on transition metals like rhodium, ruthenium, iridium, iron, and cobalt have been reported for related transformations involving glycerol and formic acid derivatives. google.com For instance, iridium(I) and ruthenium(II) N-heterocyclic carbene complexes have demonstrated high activity in the conversion of glycerol. acs.org

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation and reusability.

Solid Acids: Materials like zeolites (e.g., H-ZSM-5) and sulfonated carbons have been employed as solid acid catalysts, demonstrating good yields and selectivity for glycerol formates. These catalysts can facilitate water removal and reduce corrosion problems associated with homogeneous acids.

Supported Metal Catalysts: Catalysts consisting of metals like copper supported on materials such as alumina (B75360) or cobalt oxide have been used for glycerol oxidation to formic acid, a related and important reaction. tandfonline.comrsc.org For example, a Cu-formate catalyst embedded in gelam wood ash has been shown to be effective in glycerol oxidation. tandfonline.com

Ion-Exchange Resins: Acidic ion-exchange resins, such as Amberlyst-15, have been utilized as catalysts in the esterification of fatty acids with glycerol, demonstrating their potential for similar reactions with formic acid. researchgate.net

A comparative analysis of different catalytic approaches highlights their respective strengths and weaknesses in terms of yield, reaction time, and scalability. For instance, while microwave-assisted synthesis using homogeneous catalysts can achieve high yields in a short time, its scalability may be limited compared to traditional Fischer esterification using heterogeneous catalysts.

Table 1: Comparison of Catalytic Methods for Glycerol Esterification

| Method | Catalyst Example | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |

| Homogeneous Acid Catalysis | Sulfuric Acid | ~40% (triformate selectivity) | Varies | High reaction rates | Difficult separation, corrosion |

| Heterogeneous Acid Catalysis | H-ZSM-5 | 75% (triformate yield) | 12 hours | Easy separation, reusable, less corrosive | Potentially lower activity than homogeneous |

| Microwave-Assisted Synthesis | (Solvent-free) | 85% (triformate yield) | 30 minutes | Rapid reaction, high yield | Limited scalability |

| Enzymatic Esterification | Immobilized Lipases | ~30% | Varies | Mild conditions, sustainable | Low yields, substrate inhibition |

This table provides a general comparison; specific results can vary based on detailed reaction conditions.

The distribution of products in glycerol esterification—mono-, di-, and triformates—is highly dependent on the reaction conditions.

Temperature: Higher temperatures generally increase the reaction rate. However, they can also favor the formation of more substituted products and potentially lead to side reactions. For instance, uncatalyzed esterification of acid-rich oil with glycerol showed that temperature was the most significant factor influencing the reaction. scirp.org

Molar Ratio of Reactants: The ratio of glycerol to formic acid is a critical parameter. An excess of formic acid can drive the equilibrium towards the formation of di- and triformates. Conversely, controlling the stoichiometry is essential for maximizing the yield of the desired monoformate.

Reaction Time: The duration of the reaction influences the product distribution. Shorter reaction times may favor the formation of the initial product, glycerol monoformate, while longer times can lead to the formation of higher esters. e3s-conferences.org

Heterogeneous Catalysis Systems

Thermodynamic and Kinetic Limitations in Monoformate Formation

The formation of 1,2,3-propanetriol, 1-formate is subject to both thermodynamic and kinetic constraints.

Thermodynamic Equilibrium: The esterification of glycerol is a reversible reaction, and the position of the equilibrium dictates the maximum achievable yield. ikm.org.my The presence of water, a reaction product, limits the forward reaction. To overcome this, strategies to remove water are necessary.

Kinetic Control: The relative rates of the formation of mono-, di-, and triformates determine the product distribution at any given time. The primary hydroxyl groups of glycerol are generally more reactive than the secondary hydroxyl group, which can influence the initial site of esterification. researchgate.net However, the specific reaction conditions and catalyst used can alter this selectivity. The activation energy for the uncatalyzed esterification of acid-rich oil with glycerol has been determined to be 54.93 kJ/mol, indicating that an increase in temperature is favorable for the reaction. scirp.org

Alternative Synthetic Routes to Glycerol Formates: Exploratory Research

While direct esterification is the most common route, researchers are exploring alternative pathways to synthesize glycerol formates.

Reaction with Orthoformates: The reaction of glycerol with trimethyl orthoformate offers another route to glycerol derivatives. mdpi.com This reaction can proceed without a catalyst and leads to a distribution of products that is influenced by the reaction temperature and stoichiometry. mdpi.com

From Oxalic Acid: A classic laboratory method for producing formic acid involves the reaction of glycerol with oxalic acid. chemistrypage.inmdma.ch In this process, glyceryl monoformate is formed as an intermediate which is then hydrolyzed to produce formic acid. chemistrypage.inmdma.ch While the primary goal of this reaction is often formic acid synthesis, it demonstrates an alternative pathway involving a glycerol formate (B1220265) intermediate.

Glycerol Oxidation: The catalytic oxidation of glycerol can lead to the formation of formic acid, which can then participate in esterification reactions. tandfonline.comrsc.orge3s-conferences.org This approach combines oxidation and esterification steps and is an area of active research. Various catalysts, including copper-based systems, have been investigated for this transformation. tandfonline.comrsc.org

Alcoholysis Reactions Involving Glycerol Derivatives

The synthesis of 1,2,3-propanetriol, 1-formate, and its isomers can be achieved through various alcoholysis reactions involving glycerol and its derivatives. One notable method involves the reaction of glycerol with trimethyl orthoformate. mdpi.com This reaction can proceed without a catalyst, leading to a thermodynamic equilibrium between different products. mdpi.com For instance, the reaction of glycerol with trimethyl orthoformate at 90°C can yield a mixture of products, with the distribution changing over time. mdpi.com

Another significant alcoholysis reaction is the conversion of glycerol formates to glycerin (1,2,3-propanetriol) by reaction with methanol (B129727). google.com This process is a key step in some glycerin synthesis routes. google.com The reaction is typically catalyzed by a small amount of acid, such as sulfuric acid. google.com The methyl formate produced during this alcoholysis can be separated and hydrolyzed back to methanol and formic acid, which can then be recycled. google.com

The direct esterification of glycerol with formic acid also yields glycerol formates. This reaction can be influenced by the reaction conditions, such as temperature and the presence of a catalyst. researchgate.net The primary hydroxyl groups of glycerol are generally more reactive than the secondary hydroxyl group, which can lead to a predominance of the alpha-isomers (1- and 3-formate) over the beta-isomer (2-formate). researchgate.net

Table 1: Alcoholysis Reactions for the Synthesis of Glycerol Derivatives

| Reactants | Catalyst/Conditions | Key Products | Noteworthy Findings | Reference |

|---|---|---|---|---|

| Glycerol, Trimethyl orthoformate | Catalyst-free, 90°C | Mixture of glycerol orthoesters | Reaction proceeds to a thermodynamic equilibrium of products. | mdpi.com |

| Glycerol formate, Methanol | Sulfuric acid | Glycerin, Methyl formate | Methyl formate can be recycled after hydrolysis. | google.com |

| Glycerol, Formic acid | Acid catalyst | Glycerol formates | Primary hydroxyls are more reactive, favoring α-isomer formation. | researchgate.net |

Bio-catalytic and Enzymatic Synthesis Investigations

The use of enzymes, particularly lipases, has been extensively investigated for the synthesis of glycerol esters due to the mild reaction conditions and high selectivity they offer. google.comocl-journal.org While direct enzymatic synthesis of 1,2,3-propanetriol, 1-formate is not widely documented, related enzymatic reactions provide significant insights into the potential of biocatalysis in this area.

A prominent example is the enzymatic synthesis of glycerol carbonate from glycerol and dimethyl carbonate, catalyzed by immobilized Candida antarctica lipase (B570770) B (CALB). nih.govacs.org This transesterification reaction has been optimized to achieve high yields of glycerol carbonate. nih.govacs.org The use of molecular sieves can enhance the conversion by removing methanol, a byproduct that can inhibit the enzyme. nih.govacs.org

Lipases are also employed in the synthesis of other glycerol esters, such as glyceryl monobutyrate, from glycerol and n-butyric acid. google.com In some processes, ethyl acetate (B1210297) or ethyl formate can act as reaction promoters, improving the catalytic efficiency of the lipase. google.com These enzymatic methods avoid the need for harsh chemical catalysts and high temperatures. google.com

The interesterification of rapeseed oil with methyl formate using lipase Lipozyme TL IM has been studied to produce biodiesel and formylglycerides. nih.gov This process highlights the potential of enzymatic reactions to incorporate formate groups into the glycerol backbone.

Table 2: Bio-catalytic and Enzymatic Synthesis of Glycerol Derivatives

| Enzyme | Substrates | Product | Key Findings | Reference |

|---|---|---|---|---|

| Immobilized Candida antarctica lipase B (CALB) | Glycerol, Dimethyl carbonate | Glycerol carbonate | Achieved 88.66% yield at 50°C in a solvent-free system. Molecular sieves improved conversion. | nih.govacs.org |

| Lipase | n-Butyric acid, Glycerol | Glyceryl monobutyrate | Ethyl acetate/formate as reaction promoters improved lipase efficiency. | google.com |

| Lipozyme TL IM | Rapeseed oil, Methyl formate | Biodiesel, Formylglycerides | Demonstrates enzymatic incorporation of formate groups into glycerol structures. | nih.gov |

Derivatization Chemistry of 1,2,3-PROPANETRIOL, 1-FORMATE for Research Purposes

Chemical Modification for Analytical Characterization

The analysis of glycerol and its esters, including 1,2,3-propanetriol, 1-formate, often requires chemical derivatization to improve their volatility for gas chromatography (GC) or to enhance their detectability for high-performance liquid chromatography (HPLC). researchgate.netresearchgate.netresearchgate.net

For GC analysis, silylation is a common derivatization technique. researchgate.net Reagents such as chlorotrimethylsilane (B32843) and hexamethyldisilazane (B44280) in pyridine (B92270) are used to convert the hydroxyl groups of glycerol and its esters into trimethylsilyl (B98337) ethers, which are more volatile and thermally stable. researchgate.net Another silylating agent used is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). ipl.pt

For HPLC analysis, especially with UV detection, derivatization is employed to introduce a chromophore into the analyte molecule. researchgate.netresearchgate.netjournalajacr.com Benzoyl chloride is a widely used derivatizing agent for this purpose. researchgate.netresearchgate.netnih.gov It reacts with the hydroxyl groups of glycerol and its esters to form benzoylated derivatives that strongly absorb UV light, allowing for sensitive detection. researchgate.netnih.gov This method has been successfully applied to quantify glycerol in various samples, including biodiesel and biological fluids. researchgate.netnih.gov

Table 3: Derivatization Reagents for Analytical Characterization of Glycerol and its Esters

| Analytical Technique | Derivatizing Reagent | Purpose of Derivatization | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Chlorotrimethylsilane/Hexamethyldisilazane | Increases volatility and thermal stability. | researchgate.net |

| Gas Chromatography (GC) | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility for GC analysis. | ipl.pt |

| High-Performance Liquid Chromatography (HPLC) | Benzoyl chloride | Introduces a chromophore for UV detection. | researchgate.netresearchgate.netnih.gov |

Synthesis of Novel Glycerol Formate Derivatives

1,2,3-Propanetriol, 1-formate can serve as a building block for the synthesis of novel and more complex glycerol derivatives with a wide range of potential applications. tandfonline.com The reactivity of its hydroxyl groups allows for further chemical modifications.

One area of investigation is the synthesis of novel surfactants. tandfonline.com By reacting glycerol esters with other molecules, such as long-chain fatty acid methyl esters and dibasic acids, new nonionic surfactants with specific hydrophilic-lipophilic balance (HLB) values can be created. tandfonline.com The structure of these derivatives can be confirmed using techniques like FTIR and 1H-NMR spectroscopy. tandfonline.com

Another avenue of research is the creation of functional polymers. scielo.org.co Glycerol and its esters can be used as monomers in polymerization reactions to produce polyesters. scielo.org.co For example, citric acid and glycerol can be polymerized to form biodegradable polymers with ester groups that are susceptible to hydrolysis by microorganisms. scielo.org.co The properties of these polymers, such as viscosity and flexibility, can be tailored by adjusting the monomer ratio. scielo.org.co

Furthermore, glycerol derivatives can be used in the synthesis of complex molecules like prostaglandin (B15479496) analogs and triazoles. nih.gov These synthetic routes often involve multiple steps and utilize the glycerol backbone as a scaffold for constructing more intricate chemical structures.

Table 4: Synthesis of Novel Derivatives from Glycerol and its Esters

| Derivative Class | Synthetic Approach | Potential Application | Key Findings | Reference |

|---|---|---|---|---|

| Nonionic Surfactants | Transesterification of glycerol esters with fatty acid methyl esters and dibasic acids. | Emulsifiers | Surfactant properties can be tuned by altering hydrophobic and hydrophilic chain lengths. | tandfonline.com |

| Biodegradable Polymers | Polymerization of glycerol with citric acid. | Bioplastics | Polymer properties are dependent on the monomer ratio (e.g., glycerol to citric acid). | scielo.org.co |

| Prostaglandin Analogs | Chemoenzymatic synthesis involving glycerol esters. | Pharmaceuticals | Provides a route to complex bioactive molecules. | nih.gov |

Reaction Mechanisms and Degradation Pathways of 1,2,3 Propanetriol, 1 Formate

Hydrolytic Stability and Degradation Kinetics in Aqueous Systems

The hydrolysis of esters like 1,2,3-propanetriol, 1-formate is a fundamental chemical process. In aqueous environments, the ester bond is susceptible to cleavage, yielding 1,2,3-propanetriol (glycerol) and formic acid. The rate of this reaction is significantly influenced by pH and temperature.

Research on the acid-catalyzed hydrolysis of related compounds, such as dioxolanes in water-glycerol mixtures, provides insights into the kinetic parameters. For instance, studies have determined the second-order rate constants and thermodynamic activation parameters for these reactions. The enthalpy (ΔH) and entropy (ΔS) of activation for the hydrolysis of similar compounds have been shown to vary with the composition of the aqueous glycerol (B35011) solution, indicating that the solvent environment plays a crucial role in the reaction kinetics. Specifically, for some compounds, both ΔH* and ΔS* decrease with increasing glycerol content, suggesting a change in the hydration shell between the reactants and the transition state.

The stability of formate (B1220265), one of the hydrolysis products, is also a key factor. Formate can be further processed, for instance, through acidification to yield formic acid or thermal conversion to oxalic acid. tue.nl

Oxidative Transformation Pathways: Research on Byproduct Formation

The oxidation of 1,2,3-propanetriol, 1-formate and its parent compound, glycerol, has been a subject of extensive research, particularly in the context of converting biomass-derived feedstocks into valuable chemicals. mdpi.comillinois.edu These oxidative processes can lead to a variety of degradation products through complex reaction networks.

Formation of C1 and C2 Degradation Products

The oxidation of glycerol, the backbone of 1,2,3-propanetriol, 1-formate, can lead to the formation of various C1 and C2 products. The primary goal in many catalytic systems is the selective oxidation of glycerol to formate. tue.nlnih.gov This process involves the cleavage of C-C bonds. illinois.edu

During the electro-oxidation of glycerol, intermediates such as glyceraldehyde, glycerate, and glycolate (B3277807) are formed. nih.govchemrxiv.org The cleavage of the C-C bond in the glycerate intermediate can produce equimolar amounts of glycolate and formate. chemrxiv.org Glycolate, a C2 compound, can be further oxidized to produce more formate and other products like oxalate (B1200264) and carbon dioxide. tue.nlchemrxiv.org Research has shown that the relative oxidation rates follow the trend: glycerol > glycolate > formate. tue.nl

Under certain catalytic conditions, the complete oxidation of one molecule of glycerol can theoretically yield three molecules of formic acid, which is a highly desirable outcome. nih.govrsc.org However, the reaction pathway can be complex, with minor pathways leading to the formation of other products like lactic acid and acetic acid. rsc.org

Role of Oxidants in Mechanistic Decomposition

Various oxidants and catalytic systems are employed to drive the decomposition of glycerol and its derivatives. In electrochemical oxidation, the choice of catalyst and the applied potential are crucial in determining the product distribution. illinois.edursc.org For instance, nickel-based catalysts have been shown to be effective for the selective oxidation of glycerol to formate. tue.nlillinois.edu The presence of oxygen can significantly influence the degradation pathway, as seen in thermal decomposition studies where oxidizing conditions lead to different products compared to inert atmospheres. netzsch.com

Hydrogen peroxide has also been used as an oxidant in the catalytic degradation of glycerol, leading to the formation of formic acid and carbon dioxide. nih.gov The reaction mechanism involves the formation of a carbon-centered radical, with the unpaired electron located on the second carbon atom of the glycerol backbone. nih.gov The specific intermediates and final products are highly dependent on the catalyst and reaction conditions. For example, some palladium catalysts can exclusively degrade glycerol to formic acid and CO2. nih.gov

Thermal Decomposition and Pyrolysis Studies

The thermal degradation of 1,2,3-propanetriol, 1-formate is closely related to that of its parent molecule, glycerol. researchgate.nettandfonline.comcombustion-institute.it Pyrolysis studies of glycerol reveal multiple decomposition channels. The dominant pathways involve the initial breakage of C-C, C-O, and O-H bonds to form carbonyl compounds and alkenes, which then lead to the generation of water, formaldehyde, and acetaldehyde. rsc.org Another significant pathway is the intramolecular dehydration of glycerol to produce 3-hydroxypropionaldehyde, which can then either fragment into smaller molecules or undergo further dehydration to form acrolein. researchgate.netcombustion-institute.itrsc.org

The temperature at which decomposition occurs is a critical factor. While some studies report no significant degradation of glycerol below 200°C even in the presence of oxygen, others indicate that degradation can begin at lower temperatures. researchgate.netresearchgate.net Under oxidizing conditions, the decomposition products of glycerol include water, carbon dioxide, carbon monoxide, and acetaldehyde. netzsch.com In contrast, under an inert nitrogen atmosphere, glycerol primarily evaporates without significant decomposition at lower temperatures. netzsch.com

The following table summarizes the major products observed during the pyrolysis of glycerol at different temperatures.

| Temperature Range | Major Decomposition Products |

| Intermediate Temperatures (e.g., 650-750°C) | Acetaldehyde, Acrolein, Formaldehyde, Water combustion-institute.itrsc.org |

| High Temperatures | Syngas (CO, H2), Lighter Hydrocarbons researchgate.nettandfonline.comcombustion-institute.it |

Enzymatic and Microbial Degradation Processes: Bioremediation Research

Bioremediation offers an environmentally friendly approach to the degradation of organic compounds like 1,2,3-propanetriol, 1-formate, primarily through the metabolic action of microorganisms. clu-in.orgelsevier.com The core of this process is the enzymatic breakdown of the target molecule.

Microbial degradation of glycerol, the hydrolysis product of 1,2,3-propanetriol, 1-formate, can proceed through two main pathways: an oxidative route and a reductive route. tandfonline.com

Oxidative Pathway: Glycerol is first dehydrogenated to dihydroxyacetone. Following phosphorylation, it can be converted to various compounds, including pyruvate, which can then be metabolized to simpler products like formate, acetate (B1210297), ethanol (B145695), and carbon dioxide. tandfonline.com

Reductive Pathway: Glycerol is dehydrated to 3-hydroxypropionaldehyde, which is subsequently reduced to 1,3-propanediol (B51772). tandfonline.com

The specific metabolic products depend on the microorganism and the environmental conditions. researchgate.net For instance, some bacteria can utilize glycerol as a carbon source for fermentation, producing a range of organic acids and alcohols. researchgate.net

Enzymes such as glycerol dehydrogenase, dihydroxyacetone kinase, and formate dehydrogenase play crucial roles in these metabolic pathways. tandfonline.comnih.govrsc.org Research has focused on engineering microorganisms with enhanced degradation capabilities for specific pollutants. This can involve introducing catabolic pathways composed of enzymes like dehalogenases and hydrolases to break down complex molecules into simpler, less harmful substances like glycerol. nih.gov

The following table lists enzymes involved in the microbial degradation of glycerol and its derivatives.

| Enzyme | Function |

| Glycerol Dehydrogenase | Catalyzes the oxidation of glycerol to glyceraldehyde or dihydroxyacetone. tandfonline.comnih.gov |

| Dihydroxyacetone Kinase | Phosphorylates dihydroxyacetone. tandfonline.comnih.gov |

| Glycerol Dehydratase | Dehydrates glycerol to 3-hydroxypropionaldehyde. tandfonline.com |

| 1,3-Propanediol Dehydrogenase | Reduces 3-hydroxypropionaldehyde to 1,3-propanediol. tandfonline.com |

| Formate Dehydrogenase | Catalyzes the oxidation of formate. rsc.org |

Bioremediation strategies can be applied in situ (in place) or ex situ (after removal of contaminated material) and often involve biostimulation (adding nutrients to encourage native microbial growth) or bioaugmentation (introducing specific microbes to the site). clu-in.org

Advanced Analytical and Separation Techniques for 1,2,3 Propanetriol, 1 Formate in Research

Chromatographic Methodologies for Quantitative and Qualitative Analysis

Chromatography is the cornerstone for separating 1,2,3-propanetriol, 1-formate from complex matrices. Both gas and liquid chromatography offer distinct advantages and are chosen based on the specific requirements of the analysis.

Gas chromatography is a powerful technique for separating volatile compounds. However, 1,2,3-propanetriol, 1-formate, like glycerol (B35011), has a high boiling point and is prone to thermal decomposition in a hot GC inlet, making direct analysis challenging. researchgate.net To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable form. researchgate.netredalyc.org

The most common derivatization strategy involves silylation, where the hydroxyl groups of the glycerol backbone are converted to trimethylsilyl (B98337) (TMS) ethers. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.netredalyc.org This process significantly reduces the polarity and increases the volatility of the molecule, enabling its passage through the GC column without degradation. The derivatized sample is then injected into the GC system, often equipped with a non-polar capillary column (e.g., DB-5 type) and a flame ionization detector (FID) or a mass spectrometer (MS) for detection and quantification. redalyc.orgmdpi.com

Research Findings: Studies on the analysis of glycerol and its esters in biodiesel or suberin depolymerization products have established robust GC methods. redalyc.orgipl.pt For instance, in the analysis of suberin monomers, a method was developed for the simultaneous quantification of glycerol and fatty acid monomers in a single GC run after a methanolysis and derivatization procedure. ipl.pt The official ASTM D6584 method for analyzing glycerin in biodiesel also relies on GC with derivatization using MSTFA. redalyc.org While direct injection can be attempted, it often leads to poor peak shapes and contamination of the ion source in GC-MS systems. researchgate.net

Interactive Table 1: Typical GC Parameters for Derivatized 1,2,3-Propanetriol, 1-Formate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization Reagent | MSTFA, BSTFA | Increases volatility and thermal stability. researchgate.netredalyc.org |

| Column Type | Capillary, non-polar (e.g., DB-5, CP Sil 5 CB) | Separates compounds based on boiling point. mdpi.comoiv.int |

| Injection Mode | Split/Splitless or On-Column | Introduces the sample into the column. redalyc.orgmdpi.com |

| Carrier Gas | Helium, Hydrogen | Transports the sample through the column. mdpi.comoiv.int |

| Temperature Program | Ramped (e.g., 120°C to 220°C) | Optimizes separation of multiple components. oiv.int |

| Detector | Flame Ionization (FID), Mass Spectrometry (MS) | Provides quantitative and/or structural information. redalyc.orgipl.pt |

High-Performance Liquid Chromatography (HPLC) is often the preferred method for analyzing 1,2,3-propanetriol, 1-formate, as it analyzes samples in the liquid phase, avoiding the need for derivatization and the risk of thermal degradation. nih.govacs.org It is particularly well-suited for quantifying products from aqueous-phase reactions, such as the electrochemical oxidation of glycerol. nih.govfigshare.com

A common challenge in the HPLC analysis of glycerol conversion products is the co-elution of analytes with similar polarities, such as glycerol, formic acid, and glycerol formate (B1220265). nih.govacs.org To achieve effective separation, specialized columns, such as ion-exchange or ion-exclusion columns, are frequently used. scielo.br The mobile phase is typically a dilute aqueous acid solution, like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), which helps in resolving these polar compounds. nih.govscielo.br

Research Findings: Researchers have developed and optimized HPLC methods to resolve complex mixtures from glycerol oxidation reactions. nih.govscielo.bracs.org Detection is commonly performed using a Refractive Index Detector (RID), which is sensitive to glycerol, or a UV/Diode Array Detector (DAD), which can detect the formate moiety at low wavelengths (around 210 nm). nih.govacs.org One study demonstrated a method to resolve peak overlap by using multiple detectors (RID and a Variable Wavelength Detector) and an algebraic approach to accurately quantify glycerol, dihydroxyacetone, and formic acid. nih.gov Another study optimized an HPLC-RID method using a phosphoric acid mobile phase (pH 2.24) to identify and quantify seven different glycerol oxidation products within 27 minutes. scielo.br The accuracy of such methods is often validated by determining recovery values, which typically range from 85.6% to 112.3%. scielo.br

Interactive Table 2: Common HPLC Conditions for 1,2,3-Propanetriol, 1-Formate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Ion-Exclusion (e.g., HyperREZ XP H+) | Separates polar organic acids and alcohols. nih.govacs.org |

| Mobile Phase | Dilute aqueous H₂SO₄ or H₃PO₄ (e.g., 5 mM) | Elutes the analytes from the column. nih.govscielo.br |

| Flow Rate | 0.4 - 0.6 mL/min | Controls the speed of separation and analysis time. nih.govscielo.br |

| Column Temperature | 40 - 60 °C | Improves peak shape and separation efficiency. nih.govscielo.br |

| Detector | Refractive Index (RID), UV/DAD (~210 nm) | Detects and quantifies the separated compounds. nih.govacs.org |

Gas Chromatography (GC) with Derivatization Strategies

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1,2,3-propanetriol, 1-formate and for tracking its formation in real-time during mechanistic studies of chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural elucidation and quantitative analysis. nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize 1,2,3-propanetriol, 1-formate.

In ¹H NMR, the presence of a formate group is confirmed by a distinct singlet peak typically appearing downfield, around 8.0-8.5 ppm, corresponding to the formyl proton (-O-CHO). researchgate.net The protons on the glycerol backbone (CH₂ and CH groups) produce complex multiplets in the 3.5-5.0 ppm region. The specific chemical shifts and splitting patterns can distinguish between the 1-formate and 2-formate isomers.

In ¹³C NMR, the carbonyl carbon of the formate group gives a characteristic signal in the range of 160-170 ppm. nih.gov The carbons of the glycerol backbone appear between 60 and 80 ppm. nih.gov Quantitative NMR (qNMR) can be performed by integrating the peak areas relative to an internal standard, providing a direct measure of the concentration of glycerol formate in a sample without the need for analyte-specific calibration curves. nih.govacs.org

Research Findings: NMR has been extensively used to monitor the products of glycerol electro-oxidation. researchgate.netacs.org For example, ¹H NMR was used to track the conversion of ¹³C-labeled glycerol to formate, allowing for the quantification of product selectivity. researchgate.net Studies have validated quantitative ¹H and ¹³C NMR methods for glycerol determination, demonstrating good linearity, accuracy, and precision, which can be extended to its esters. nih.gov

Interactive Table 3: Characteristic NMR Chemical Shifts (δ) for 1,2,3-Propanetriol, 1-Formate

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Formyl Proton (-CHO) | 8.0 - 8.5 | Distinct singlet, characteristic of the formate group. researchgate.net |

| ¹H | Glycerol Backbone Protons (-CH, -CH₂) | 3.5 - 5.0 | Complex multiplets, position depends on substitution. nih.gov |

| ¹³C | Carbonyl Carbon (C=O) | 160 - 170 | Identifies the ester functional group. nih.gov |

| ¹³C | Glycerol Backbone Carbons | 60 - 80 | Signals for the three carbons of the propanetriol chain. nih.gov |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it is a highly sensitive and selective tool for identifying and quantifying 1,2,3-propanetriol, 1-formate. researchgate.netdshs-koeln.de

In electron ionization (EI) MS, typically used with GC, the molecule is fragmented in a reproducible manner. The fragmentation pattern of silylated glycerol formate would show a molecular ion peak and characteristic fragments corresponding to the loss of silyl (B83357) groups, methyl groups, and parts of the glycerol backbone.

In electrospray ionization (ESI) MS, commonly paired with LC, softer ionization occurs, often resulting in a prominent protonated molecule [M+H]⁺ or an adduct ion, such as a sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺ adduct. unitn.it Tandem mass spectrometry (MS/MS) can be used to further fragment these parent ions. For monoacylglycerols, a characteristic fragmentation pathway is the neutral loss of the glycerol backbone or the fatty acid chain, which helps in structural confirmation. unitn.itnih.gov For glycerol 1-formate, fragmentation would likely involve the neutral loss of formic acid or water.

Research Findings: LC-MS/MS methods have been developed for the analysis of various lipids, including glycerolipids. unitn.it The fragmentation patterns are highly dependent on the type of adduct formed (e.g., ammonium, lithium). diva-portal.orgaocs.org For instance, the analysis of triacylglycerols often shows fragment ions corresponding to the loss of a fatty acyl group from the molecular ion. unitn.it A similar principle applies to glycerol formate, where the loss of the formate group would be a key diagnostic fragment.

Infrared (IR) and Raman spectroscopy are vibrational techniques that probe the functional groups within a molecule. They are valuable for in-situ and real-time monitoring of reactions.

Infrared (IR) Spectroscopy: The IR spectrum of 1,2,3-propanetriol, 1-formate is dominated by several key absorption bands. A strong, sharp band appears around 1720-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of the ester group. beilstein-journals.org A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the two free hydroxyl groups. researchgate.net Additionally, C-O stretching vibrations from both the alcohol and ester functionalities appear in the fingerprint region between 1000 and 1300 cm⁻¹. beilstein-journals.orgresearchgate.net In-situ FTIR has been used to identify products formed during glycerol electro-oxidation, with bands for formate and other carboxylates being clearly identifiable. beilstein-journals.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C-H stretching vibrations of the glycerol backbone are observed between 2800 and 3000 cm⁻¹. researchgate.netoptica.org Like IR, Raman can detect the O-H stretching modes (around 3200-3400 cm⁻¹) and various bending and stretching modes in the fingerprint region (400-1500 cm⁻¹), which are related to C-C and C-O skeletal vibrations. researchgate.netsci-hub.se While the ester C=O stretch is typically weaker in Raman than in IR, it can still be observed. Raman spectroscopy has been used to study the composition of glycerol-water mixtures and to monitor reactions in microdroplets. optica.orgsci-hub.se

Interactive Table 4: Key Vibrational Frequencies for 1,2,2-Propanetriol, 1-Formate

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretch | IR, Raman | 3200 - 3600 | Broad band due to hydrogen bonding. researchgate.net |

| C-H Stretch | IR, Raman | 2800 - 3000 | From the CH and CH₂ groups of the glycerol backbone. optica.org |

| C=O Stretch (Ester) | IR | 1720 - 1740 | Strong, characteristic absorption for the formate group. beilstein-journals.org |

| C-O Stretch | IR | 1000 - 1300 | Complex bands in the fingerprint region. beilstein-journals.orgresearchgate.net |

| δ(HCO) (Formate) | IR | ~1382 | Bending mode of the formate group. beilstein-journals.org |

Mass Spectrometry (MS) Applications

Advanced Separation and Purification Methods for Research Samples

Advanced laboratory and industrial-scale separation methods are essential for isolating 1,2,3-propanetriol, 1-formate. The choice of technique depends on the composition of the mixture, the desired purity of the final product, and the scale of the operation.

Distillation is a fundamental thermal separation process used to separate components of a liquid mixture based on differences in their boiling points. libretexts.org For mixtures containing 1,2,3-propanetriol, 1-formate (glycerol monoformate), distillation, particularly fractional and vacuum distillation, is a key purification step.

In the synthesis of glycerol from allyl alcohol, a reaction mixture containing glycerol formate is subjected to distillation to remove volatile components like formic acid. google.com A bottom temperature of approximately 150°C and a top temperature of 105°C at atmospheric pressure can effectively drive off the bulk of the formic acid. google.com The remaining bottoms consist of glycerol formate and diformate, which can then be processed further. google.com

Fractional distillation is employed when the boiling points of the components are close, a situation often encountered in glycerol formate mixtures. olabs.edu.in This technique uses a fractionating column packed with materials like glass beads, which provide a large surface area for repeated vaporization and condensation cycles, enhancing separation efficiency. olabs.edu.in

Vacuum distillation is particularly useful for purifying glycerol and its esters, as it allows for boiling at lower temperatures, preventing thermal decomposition of the compounds. taylors.edu.my In a patented process for purifying crude glycerol, a thin-layer evaporator operating under vacuum (maximum 15 mbars) and at elevated temperatures (approx. 140°C) is used to concentrate the glycerol. google.com This method can be adapted for the purification of glycerol formates, separating them from less volatile impurities.

Table 1: Distillation Parameters for Glycerol-Related Mixtures

| Technique | Application | Temperature Conditions | Pressure | Outcome | Reference |

|---|---|---|---|---|---|

| Simple Distillation | Removal of formic acid from glycerol formate mixture | Top: ~105°C, Bottom: ~150°C | Atmospheric | Separation of volatile formic acid from glycerol formates. | google.com |

| Vacuum Distillation | Concentration of crude glycerol | ~140°C | Max. 15 mbar | Evaporation of glycerol, leaving behind high-boiling impurities. | google.com |

Solvent extraction, or liquid-liquid extraction, is a method used to separate compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent phase. organomation.com This technique is valuable for purifying glycerol and its derivatives by removing impurities such as salts, soaps, and other organic materials. journaljenrr.com

The efficiency of solvent extraction depends on the partition coefficient (Kd), which describes the ratio of the concentration of a solute in the two immiscible solvents at equilibrium. organomation.com The choice of solvent is critical and is based on its selectivity for the target compound and its immiscibility with the initial solvent. organomation.com

In the context of glycerol purification, various solvent systems have been studied. For instance, salting-out extraction, a type of liquid-liquid extraction, has been used to recover 1,3-propanediol (B51772) from glycerol-based fermentation broths. researchgate.net This method uses a hydrophilic solvent and a high concentration of salt to induce phase separation. One study found that a system of 35% (v/v) methanol (B129727) and saturated phosphate (B84403) at a pH of 10.7 resulted in a partition coefficient of 38.3 and a recovery of 98.1% for 1,3-propanediol. researchgate.net Similar principles can be applied to the extraction of 1,2,3-propanetriol, 1-formate, which shares hydrophilic characteristics.

Another study focused on the separation of glycerol from methyl oleate (B1233923) (a model for biodiesel) using multi-solvent systems containing hexane, methanol, and water. researchgate.net The results, based on UNIFAC activity coefficient models, indicated that liquid-liquid extraction is a technically feasible method for achieving high purity levels required by industry standards. researchgate.net

Table 2: Solvent Extraction Systems for Glycerol and Related Diols

| Extraction System | Target Compound | Key Parameters | Partition Coefficient (K) | Recovery Yield | Reference |

|---|---|---|---|---|---|

| Methanol/Phosphate | 1,3-Propanediol | 35% (v/v) methanol, saturated phosphate, pH 10.7 | 38.3 | 98.1% | researchgate.net |

| Ethanol (B145695)/K₃PO₄ | 1,3-Propanediol | 28 wt% ethanol, 34 wt% K₃PO₄ | 33 | 97% | researchgate.net |

Membrane separation is a technology that uses semi-permeable membranes to separate components of a mixture based on size, charge, or other physical properties. researchgate.net Techniques such as microfiltration, ultrafiltration, nanofiltration, and reverse osmosis are increasingly used for the purification of crude glycerol due to their efficiency and lower energy consumption compared to traditional methods. journaljenrr.comresearchgate.net

Nanofiltration (NF) is effective at rejecting divalent and multivalent ions as well as low molecular weight organics, while allowing monovalent ions and water to pass through. google.com In one process, a nanofiltration membrane demonstrated 95% rejection of Na₂SO₄ in a 2:1 glycerol-to-water ratio at 50°C and 500 psi. google.com This is relevant for removing salt catalysts from glycerol formate synthesis mixtures.

Microfiltration (MF) using ceramic membranes is noted for its thermal, chemical, and mechanical stability. e3s-conferences.org An alumina-kaolin membrane has been shown to achieve high rejection rates for glycerol from water, with a 98.94% rejection rate for a feed concentration of 10,000 ppm. e3s-conferences.org

Vacuum membrane distillation (VMD) is another promising method for dehydrating glycerol. Using a hydrophobic polyvinylidene fluoride (B91410) membrane, water vapor passes through much faster than glycerol, achieving a glycerol rejection of 99.8-99.9% across various feed concentrations. researchgate.net

Table 3: Performance of Membrane Separation Techniques in Glycerol Purification

| Membrane Technique | Membrane Type | Application | Rejection Rate | Permeate Flux | Reference |

|---|---|---|---|---|---|

| Nanofiltration (NF) | SR3 | Na₂SO₄ removal from glycerol/water | 95% (Na₂SO₄) | Not specified | google.com |

| Microfiltration (MF) | Alumina-Kaolin | Glycerol removal from water | 98.94% (at 10,000 ppm glycerol) | 52.91 L/(m²h) | e3s-conferences.org |

| Vacuum Membrane Distillation (VMD) | Hydrophobic PVDF | Glycerol dehydration | 99.8-99.9% (Glycerol) | Not specified | researchgate.net |

Ion exchange chromatography is a widely used technique for the purification of crude glycerol, effectively removing ionic impurities such as salts from catalysts and soaps formed during transesterification. journaljenrr.comnih.gov The process involves passing the crude mixture through a column packed with ion exchange resins, which are polymers with charged functional groups that can exchange their mobile ions for ions of similar charge from the surrounding solution. researchgate.net

Both cationic and anionic exchange resins are often used in sequence to ensure the complete removal of free ions. researchgate.net Strong acid cation resins like Amberlyst 15 are used to capture positive ions. nih.gov One study achieved a final glycerol purity of 98.2% by combining an initial acidification step with an ion exchange process using Amberlyst 15 resin. nih.gov Other research has utilized Amberlite IR-120, which shows high selectivity for potassium ions, and Amberlite-252 for sodium ion removal. researchgate.net

The performance of these resins can be enhanced by pre-activation with acid and base solutions. researchgate.net For example, activating cationic resins with 5% HNO₃ and anionic resins with 3% NaOH can improve purification. researchgate.net While susceptible to fouling by fats and soaps, ion exchange is valued for its ability to produce high-purity glycerol with low capital investment and the potential for resin regeneration. researchgate.net

Adsorption using materials like activated carbon is also employed, typically after ion exchange, to remove color and other organic impurities, leading to a highly refined final product. taylors.edu.my

Table 4: Ion Exchange Resins in Glycerol Purification

| Resin Type | Target Impurity | Purity Achieved | Process Conditions | Reference |

|---|---|---|---|---|

| Amberlyst 15 (Cationic) | Free Cations | 98.2% Glycerol | Preceded by acidification with phosphoric acid. | nih.gov |

| Amberlite IR-120 (Cationic) | Potassium Ions | High purity glycerin | Used in glycerol-water solutions. | researchgate.net |

| Amberlite-252 (Cationic) | Sodium Ions | High purity glycerin | Used in high salt concentration glycerol-water solutions. | researchgate.net |

Computational and Theoretical Studies on 1,2,3 Propanetriol, 1 Formate

Quantum Chemical Calculations: Molecular Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule. nrel.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and, from that, a wide range of molecular properties. nrel.gov

For 1,2,3-propanetriol, 1-formate, DFT methods are used to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. From this optimized structure, various properties can be calculated. Vibrational frequency analysis, for instance, can predict the molecule's infrared spectrum, which can be compared with experimental data to confirm the structure. researchgate.net

Key reactivity indicators are derived from the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Computed Molecular Properties of 1,2,3-Propanetriol, 1-Formate Below is a table of descriptors for 1,2,3-Propanetriol, 1-formate computed using computational methods.

| Property | Value |

| Molecular Formula | C4H8O4 |

| Molecular Weight | 120.10 g/mol |

| IUPAC Name | 2,3-dihydroxypropyl formate (B1220265) |

| Canonical SMILES | C(C(COC=O)O)O |

| InChI Key | BVDRUCCQKHGCRX-UHFFFAOYSA-N |

| Topological Polar Surface Area | 66.8 Ų |

| Complexity | 63.1 |

| Data sourced from PubChem. nih.gov |

Molecular Dynamics Simulations: Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. mun.canih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules like 1,2,3-propanetriol, 1-formate and its interactions with surrounding molecules. mun.canih.gov

Conformational Analysis: 1,2,3-propanetriol, 1-formate possesses several rotatable single bonds (C-C and C-O), allowing it to adopt numerous different spatial arrangements, or conformations. MD simulations, often combined with methods like replica-exchange, can efficiently sample these conformations to identify the most stable and populated ones in different environments (e.g., gas phase, aqueous solution). mun.camdpi.com The relative energies of these conformers determine their equilibrium populations. Studies on similar molecules like 1,3-propanediol (B51772) show that the presence of a solvent like water can significantly alter the conformational preferences, favoring conformers that can form intermolecular hydrogen bonds with water over those that form intramolecular ones. mdpi.com

Intermolecular Interactions: MD simulations are crucial for understanding how 1,2,3-propanetriol, 1-formate interacts with other molecules. The two hydroxyl (-OH) groups and the formate (-OCHO) group are key to its interaction profile. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of a strong hydrogen bond network with polar solvents like water or with other molecules of its own kind. nih.gov The simulations can quantify these interactions, providing data on the average number of hydrogen bonds per molecule, their lifetimes, and their geometric properties. nih.gov This information is vital for understanding its solubility and transport properties.

Table 2: Potential Torsion Angles for Conformational Analysis of 1,2,3-Propanetriol, 1-Formate This table outlines the key dihedral angles that define the conformational space of the molecule.

| Dihedral Angle | Description |

| O=C-O-C1 | Rotation around the ester C-O bond |

| C-O-C1-C2 | Rotation around the C1-C2 bond |

| O-C1-C2-C3 | Rotation around the C2-C3 bond |

| C1-C2-C3-O | Rotation around the C3-O bond |

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical transformations that 1,2,3-propanetriol, 1-formate can undergo is critical for its application and stability analysis. Computational modeling can map out potential reaction pathways and determine their feasibility by calculating the energy barriers associated with them. nih.gov

A primary reaction pathway for this molecule is the hydrolysis of the ester bond, which would yield glycerol (B35011) and formic acid. Another significant pathway, analogous to the well-studied dehydration of glycerol, involves the loss of one or more water molecules to form unsaturated products. scielo.org.co

The process involves:

Identifying Reactants, Products, and Intermediates: Potential reaction pathways are proposed based on chemical principles.

Locating Transition States (TS): The transition state is the highest energy point along a reaction coordinate, representing the bottleneck of the reaction. mcmaster.ca Computational algorithms are used to locate the precise geometry and energy of the TS.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (energy barrier). A high activation energy indicates a slow reaction, while a low barrier suggests a more favorable process. nih.gov For example, studies on glycerol dehydration have computationally identified the Gibbs free energy barriers for various steps, showing that direct dehydration to an enol intermediate is a plausible, though slow, reaction at elevated temperatures. scielo.org.co Similar calculations for 1,2,3-propanetriol, 1-formate would clarify its thermal stability and decomposition mechanisms.

These theoretical calculations can be correlated with experimental results to propose detailed, step-by-step reaction mechanisms. scielo.org.co

Machine Learning Approaches in Predicting Reactivity and Catalyst Performance

The traditional computational screening of catalysts and reaction outcomes can be incredibly time-consuming. Machine learning (ML) has emerged as a transformative tool to accelerate this process. engineering.org.cnosti.gov Instead of relying solely on expensive quantum mechanical calculations for every possibility, ML models can be trained on existing data from DFT calculations or experiments to make rapid and accurate predictions. osti.govacs.org

For a molecule like 1,2,3-propanetriol, 1-formate, ML can be applied in several ways:

Predicting Adsorption Energies: In heterogeneous catalysis, the interaction strength between a reactant and a catalyst surface (adsorption energy) is a key descriptor of catalytic activity. engineering.org.cn ML models, such as neural networks, can be trained to predict the adsorption energy of 1,2,3-propanetriol, 1-formate on various catalyst surfaces using simple features of the molecule and the surface, drastically speeding up the screening of potential catalysts. osti.gov

Forecasting Reaction Outcomes: ML algorithms like random forests or logistic regression can be trained to predict the outcome of a reaction, such as identifying which regioisomeric product will be favored under specific conditions. rsc.org This is achieved by training the model on a dataset that links the molecular features of reactants and catalysts to the observed product distribution. rsc.org

Developing ML Potentials: Machine learning potentials (MLPs) can learn the potential energy surface of a system from a set of DFT calculations. acs.org These MLPs can then be used in molecular dynamics simulations with an accuracy close to DFT but at a fraction of the computational cost, allowing for the simulation of larger systems over longer timescales to study complex reaction events. acs.org

By leveraging large datasets, ML provides a powerful data-driven approach to guide experimental efforts and accelerate the design of new catalysts and processes involving 1,2,3-propanetriol, 1-formate. engineering.org.cn

Research Applications of 1,2,3 Propanetriol, 1 Formate As a Chemical Intermediate

Precursor for the Synthesis of Value-Added Chemicals (excluding medical, food, and explosive applications)

As a versatile precursor, 1,2,3-propanetriol, 1-formate is an intermediate in the synthesis of various commodity and specialty chemicals. Its reactivity, stemming from the presence of both hydroxyl and formate (B1220265) ester functional groups, allows for targeted conversions into smaller C1 molecules or other C3 compounds.

The conversion of glycerol (B35011) to formic acid represents a key value-added proposition, as it transforms a low-cost byproduct into a widely used chemical intermediate. wikipedia.org This transformation often involves 1,2,3-propanetriol, 1-formate as an intermediate. In laboratory settings, formic acid can be produced by heating oxalic acid in glycerol, where the reaction proceeds through a glyceryl oxalate (B1200264) intermediate. wikipedia.org

More advanced methods focus on the electrocatalytic oxidation of glycerol (EGOR), which is considered a milder and more environmentally friendly route compared to traditional industrial processes that rely on methanol (B129727) and carbon monoxide. chinesechemsoc.org In the EGOR process, the selective cleavage of C-C bonds in the glycerol backbone is crucial for high yields of C1 products like formate. The reaction pathway can involve the initial oxidation of glycerol to glyceraldehyde, which is then further oxidized. sciengine.com During this process, formate esters such as 1,2,3-propanetriol, 1-formate can be formed and subsequently oxidized or hydrolyzed to yield formic acid. acs.orgtue.nl The atom efficiency of converting glycerol to three formate ions is notably high, with the added molecular weight coming from water. tue.nl

Research has focused on developing efficient catalysts, such as nickel-based materials (e.g., Ni3S2/NF, NiOOH@Ni3S2), that can achieve high Faradaic efficiency for formate production by facilitating the C-C bond cleavage. tue.nlsciopen.com Under certain electrocatalytic conditions, formate can be prone to over-oxidation to CO2; however, studies have shown that glycerol is preferentially oxidized when both are present, which helps to preserve the formate product. tue.nl

Table 1: Electrocatalytic Conversion of Glycerol to Formate

| Catalyst | Electrolyte/Conditions | Key Finding | Faradaic Efficiency (FE) for Formate | Reference(s) |

|---|---|---|---|---|

| Ni3S2/NF | 1 M KOH, 0.050 M glycerol | High FE for formate is achievable; formate is prone to over-oxidation in the absence of glycerol. | Up to 90% at 150 mA/cm² | tue.nl |

| NiOOH@Ni3S2/NF | 1 M KOH, 0.1 M glycerol | Paired with CO2 reduction, enables co-production of formate at both anode and cathode. | Anodic FE: 98.70% at 160 mA·cm⁻² | sciopen.com |

| Ni3N-Ni0.2Mo0.8N NWs/CC | 1 M KOH, 0.1 M glycerol | Bifunctional catalyst for both glycerol oxidation and hydrogen evolution. | 96% at 1.3 V vs. RHE | sciengine.com |

| 2D CoP Nanosheets | 1 M KOH, 0.1 M glycerol | Demonstrates superior capacity for C-C cleavage and selective formate production. | 82% | acs.orgacs.org |

| Ni3(HHTQ)2 (c-MOF) | 1.0 M KOH, 0.1 M glycerol | High selectivity for converting glycerol to formate at the anode. | 90% at 1.50 V | nih.gov |

1,2,3-Propanetriol, 1-formate serves as an intermediate in the broader context of glycerol conversion to other C3 chemicals like propanediols. The two primary propanediol (B1597323) isomers of industrial interest are 1,2-propanediol (propylene glycol) and 1,3-propanediol (B51772).

The production of 1,2-propanediol from glycerol typically occurs via a two-step mechanism: the acid-catalyzed dehydration of glycerol to acetol (hydroxyacetone), followed by the metal-catalyzed hydrogenation of acetol. encyclopedia.pubacs.org While glycerol is the starting material, the reaction conditions can lead to the formation of various intermediates. Copper-based catalysts, such as Cu/SiO2 and Cu/Al2O3, are widely studied for this process due to their effectiveness in selectively cleaving the secondary C-O bond. encyclopedia.pubacs.orgoup.com Research using a Cu/SiO2 catalyst has achieved a 1,2-propanediol yield of over 97% in the vapor phase. oup.com Complete glycerol conversion with selectivities to 1,2-propanediol around 60% has been reported over Cu/Al2O3 catalysts at atmospheric pressure. acs.org

1,3-Propanediol is another valuable chemical, often produced through the microbial fermentation of glycerol. chemmethod.comresearchgate.net Natural producers like Clostridium butyricum and engineered strains of Escherichia coli and Clostridium acetobutylicum are capable of converting glycerol to 1,3-propanediol with high yields. nih.govnih.gov The metabolic pathway involves the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA), which is then reduced to 1,3-propanediol. chemmethod.comnih.gov Byproducts of this fermentation can include formate, acetate (B1210297), and ethanol (B145695). chemmethod.comnih.gov

Beyond propanediols, glycerol oxidation can yield other C3 chemicals like glyceric acid, dihydroxyacetone, and lactic acid, with the product distribution being highly dependent on the catalyst and reaction conditions. chinesechemsoc.orgmdpi.combohrium.com

Table 2: Catalytic Conversion of Glycerol to Propanediols

| Product | Catalyst | Conditions | Glycerol Conversion | Selectivity/Yield | Reference(s) |

|---|---|---|---|---|---|

| 1,2-Propanediol | 12C4-Cu/SiO2 | Vapor phase, 190 °C, H2 flow | >99% | >97% yield | oup.com |

| 1,2-Propanediol | CuO(15)/Al2O3 | Vapor phase, 200 °C, 1 atm H2 | 100% | 60% selectivity | acs.org |

| 1,2-Propanediol | Cu-based | Liquid phase | 60.2% - 79.3% | 60.5% - 86% selectivity | encyclopedia.pub |

| 1,3-Propanediol | C. acetobutylicum DG1(pSPD5) | Fermentation | 100% | 0.64 molar yield | nih.gov |

| 1,3-Propanediol | Engineered E. coli | Two-stage fermentation | Not specified | 104.4 g/liter (90.2% g/g) | nih.gov |

Glycerol, the parent compound of 1,2,3-propanetriol, 1-formate, is a significant biorenewable feedstock. researchgate.net Its conversion into biofuels such as ethanol and hydrogen is an area of active research aimed at improving the economics of biodiesel production. nih.gov

Microbial fermentation of glycerol can lead to various products depending on the organism and conditions. For instance, Anaerobium acetethylicum ferments glycerol primarily to ethanol and hydrogen, with smaller amounts of acetate, formate, and 1,2-propanediol as coproducts. nih.gov Similarly, anaerobic fermentation by Escherichia coli produces ethanol, hydrogen, and formate. nih.gov In these pathways, formate is a key intermediate. Some microorganisms possess formate-lyase enzymes that can further cleave formate into hydrogen and carbon dioxide, contributing to biofuel gas production. chemmethod.com The production of ethanol from glycerol is economically attractive, with studies suggesting its cost could be significantly lower than production from corn. nih.gov Therefore, 1,2,3-propanetriol, 1-formate is situated within the broader metabolic and chemical pathways that convert a biodiesel byproduct into next-generation fuels and platform chemicals.

Conversion to Propanediols and Other C3 Compounds

Catalytic Roles and Reaction Enhancement in Chemical Systems

Beyond being a passive intermediate, 1,2,3-propanetriol, 1-formate and the broader glycerol-to-formate conversion process play a role in advanced catalytic systems designed for energy efficiency and the synergistic use of different feedstocks.

Catalyst design is critical for achieving high selectivity towards formate. Two-dimensional (2D) nanosheet phosphates of transition metals like cobalt (CoP) have been shown to be highly effective, exhibiting a low onset potential and high selectivity for formate (82%) by promoting C-C bond cleavage. acs.orgacs.org Similarly, nickel-based catalysts, including heterostructured nitrides (Ni3N-Ni0.2Mo0.8N) and metal-organic frameworks (Ni3(HHTQ)2), have demonstrated excellent performance, achieving formate Faradaic efficiencies of 96% and 90%, respectively. sciengine.comnih.gov These advanced catalysts operate at lower potentials than required for water splitting, highlighting the energy savings of the coupled process. sciengine.com

A highly innovative application involves pairing the anodic oxidation of glycerol to formate with the cathodic reduction of carbon dioxide (CO2) to formate in a single electrochemical cell. sciopen.comepfl.ch This "paired electrolysis" strategy enables the simultaneous upgrading of a biomass-derived waste stream (glycerol) and a greenhouse gas (CO2) into the same value-added chemical, formate. sciopen.com

This co-upgrading process can achieve a total formate Faradaic efficiency approaching 200% (the sum of anodic and cathodic efficiencies), dramatically boosting the productivity of the electrochemical system. sciopen.comepfl.ch For example, a system using a NiOOH@Ni3S2 anode for glycerol oxidation and a defect-rich bismuth nanosheet cathode for CO2 reduction reached a total formate FE of approximately 190% at a current density of 160 mA·cm⁻². sciopen.com This was achieved at a cell voltage about 0.85 V lower than a conventional system pairing CO2 reduction with water oxidation. sciopen.comepfl.ch Such processes offer a novel and sustainable route for chemical manufacturing by creating synergies between waste valorization and carbon capture and utilization. researchgate.net

Q & A

[Basic] What are the established methods for synthesizing 1,2,3-Propanetriol, 1-formate, and how can researchers validate purity and yield?

Methodological Answer :

Synthesis typically involves esterification of glycerol with formic acid under acidic catalysis. Key steps include:

- Reaction Optimization : Use reflux conditions (e.g., 110°C for 6–8 hours) with stoichiometric ratios of glycerol to formic acid (1:1.2) and catalytic sulfuric acid .

- Purification : Employ fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Purity Validation :

- Yield Calculation : Use gravimetric analysis post-purification, ensuring mass balance accounts for unreacted glycerol (detected via TLC).

[Basic] Which spectroscopic techniques are most effective for characterizing 1,2,3-Propanetriol, 1-formate, and what key spectral markers should be prioritized?

Methodological Answer :

Prioritize multimodal spectroscopy to confirm structure and functional groups:

- H/C NMR :

- FT-IR : Ester carbonyl (1720–1740 cm) and hydroxyl stretches (broad band at 3200–3600 cm) .

- Mass Spectrometry (MS) : ESI-MS in positive mode to detect molecular ion [M+H] (expected m/z: 135.05 for CHO).

Validation : Cross-reference spectral data with computational simulations (e.g., DFT for C NMR predictions) .

[Advanced] How can researchers design experiments to investigate the thermal degradation kinetics of 1,2,3-Propanetriol, 1-formate under varying environmental conditions?

Methodological Answer :

Apply controlled thermal stress testing with kinetic modeling:

- Experimental Design :

- Variables : Temperature (40–120°C), humidity (0–80% RH), and oxygen exposure (inert vs. aerobic).

- Sample Preparation : Use hermetically sealed vials with headspace analysis for volatile byproducts .

- Data Collection :

- Thermogravimetric Analysis (TGA) : Monitor mass loss over time to calculate degradation rate constants.

- HPLC/MS : Track formate ester decomposition products (e.g., formic acid, glycerol) .

- Kinetic Modeling : Apply the Arrhenius equation () to derive activation energy () and pre-exponential factor (). Validate with isoconversional methods (e.g., Flynn-Wall-Ozawa) .

[Advanced] What strategies are recommended for resolving contradictions in reported solubility data of 1,2,3-Propanetriol, 1-formate across different solvent systems?

Methodological Answer :

Address discrepancies through systematic solubility profiling :

- Standardized Protocols :

- Solvent Selection : Test polar (water, ethanol) vs. nonpolar (hexane, toluene) solvents.